molecular formula C4H6BNO2 B12935860 (1H-Pyrrol-1-yl)boronic acid

(1H-Pyrrol-1-yl)boronic acid

Cat. No.: B12935860
M. Wt: 110.91 g/mol
InChI Key: FEWRVMAYKGCHTR-UHFFFAOYSA-N
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Description

(1H-Pyrrol-1-yl)boronic acid is an organoboron compound that features a pyrrole ring bonded to a boronic acid group. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: (1H-Pyrrol-1-yl)boronic acid can be synthesized through several methods. One common approach involves the borylation of pyrrole derivatives. For instance, the triflation of N-Boc-3-oxopyrrolidine followed by palladium-catalyzed borylation is a reported method . Another method involves the hydroboration of pyrrole derivatives, where the addition of a boron-hydrogen bond over an unsaturated bond occurs with syn-selectivity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale borylation reactions using palladium catalysts. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: (1H-Pyrrol-1-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

(1H-Pyrrol-1-yl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1H-Pyrrol-1-yl)boronic acid in coupling reactions involves several key steps:

Comparison with Similar Compounds

Uniqueness: (1H-Pyrrol-1-yl)boronic acid is unique due to its specific reactivity in coupling reactions and its ability to form stable carbon-carbon bonds under mild conditions. This makes it a valuable tool in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C4H6BNO2

Molecular Weight

110.91 g/mol

IUPAC Name

pyrrol-1-ylboronic acid

InChI

InChI=1S/C4H6BNO2/c7-5(8)6-3-1-2-4-6/h1-4,7-8H

InChI Key

FEWRVMAYKGCHTR-UHFFFAOYSA-N

Canonical SMILES

B(N1C=CC=C1)(O)O

Origin of Product

United States

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